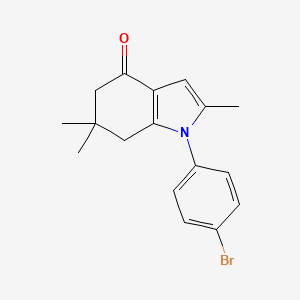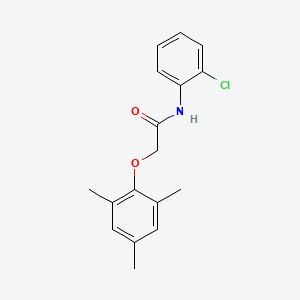
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds, such as pigweed and lambsquarters, while leaving grasses unharmed. DCPA has been used for over 40 years and is considered safe for use in crops, such as carrots, celery, and onions.
作用機序
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide works by inhibiting the growth of broadleaf weeds through the disruption of cell division. It targets the microtubules in the cells, which are responsible for the separation of chromosomes during mitosis. This leads to the formation of abnormal cells, which eventually leads to the death of the plant. N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has a high affinity for the microtubules of broadleaf weeds, but not for grasses, which is what makes it a selective herbicide.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms, such as fish and amphibians. It has been found to have a half-life of around 60 days in soil, which means that it can persist in the environment for an extended period of time. N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide can also accumulate in the tissues of plants, which can lead to potential health risks for humans and animals that consume these plants.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has several advantages for use in lab experiments. It is a selective herbicide, which means that it can be used to target specific plants without harming others. It also has a low toxicity to mammals, which makes it safer to use in research. However, there are limitations to the use of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide in lab experiments. It can be toxic to aquatic organisms, which can limit its use in aquatic research. In addition, N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide can persist in the environment for an extended period of time, which can make it difficult to control for in experiments.
将来の方向性
There are several future directions for the research of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide. One area of focus is the development of new herbicides based on the structure of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide. Researchers are also studying the potential use of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide in the treatment of certain cancers, such as breast cancer and leukemia. In addition, there is ongoing research into the environmental impact of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide and its potential effects on non-target organisms. Overall, the continued study of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has the potential to lead to new discoveries in the fields of agriculture, medicine, and environmental science.
合成法
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with phenylthiol in the presence of a base, such as triethylamine, to form N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide. The overall yield of this process is around 70%.
科学的研究の応用
N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has been widely studied for its herbicidal activity and its effects on non-target organisms. It has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides. N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has also been studied for its potential use in the treatment of certain cancers, such as breast cancer and leukemia. In addition, N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-7-4-8-13(15(12)17)18-14(19)9-10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJIQNMJDZAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)



![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)

![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)
![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)

